molecular formula C8H8BrClO B13838843 (3-Bromo-4-chloro-5-methylphenyl)methanol

(3-Bromo-4-chloro-5-methylphenyl)methanol

Katalognummer: B13838843
Molekulargewicht: 235.50 g/mol
InChI-Schlüssel: MVCQWUYRHNBSDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-chloro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chloro-5-methylphenyl)methanol typically involves the bromination and chlorination of 5-methylbenzyl alcohol. One common method includes the following steps:

    Chlorination: The chlorination process involves the use of chlorine (Cl2) gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-chloro-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-chloro-5-methylbenzaldehyde or 3-bromo-4-chloro-5-methylbenzoic acid.

    Reduction: Formation of 3-bromo-4-chloro-5-methylbenzene.

    Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-chloro-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of (3-Bromo-4-chloro-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Bromo-4-methylphenyl)methanol: Similar structure but lacks the chlorine atom.

    (3-Chloro-5-methylphenyl)methanol: Similar structure but lacks the bromine atom.

    (3-Bromo-5-methylphenyl)methanol: Similar structure but lacks the chlorine atom.

Uniqueness

(3-Bromo-4-chloro-5-methylphenyl)methanol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its mono-substituted counterparts.

Eigenschaften

Molekularformel

C8H8BrClO

Molekulargewicht

235.50 g/mol

IUPAC-Name

(3-bromo-4-chloro-5-methylphenyl)methanol

InChI

InChI=1S/C8H8BrClO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3,11H,4H2,1H3

InChI-Schlüssel

MVCQWUYRHNBSDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Cl)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.